

2-Ethyl-3,5,6-trimethylpyrazine chemical structure and |

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Ethyl-3,5,6-trimethylpyrazine
Cat. No.: B099207

An In-depth Technical Guide to **2-Ethyl-3,5,6-trimethylpyrazine** for Researchers and Drug Development Professionals

Introduction

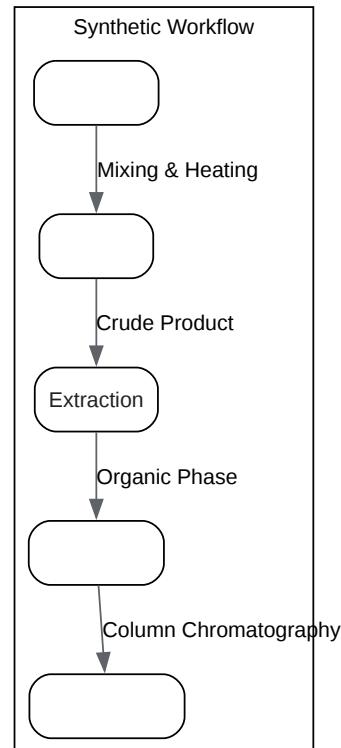
2-Ethyl-3,5,6-trimethylpyrazine is a substituted pyrazine, a class of heterocyclic aromatic organic compounds. Pyrazines are notable for their significance in cooked and roasted foods.^{[1][2]} This particular compound is valued in the food and fragrance industry for its potent nutty, roasted, and cocoa-like aromas. It is found in various foods such as coffee, cocoa, and cooked beef. For researchers and professionals in drug development, understanding the chemical properties, synthesis, and biological activity of this compound is crucial. This guide provides a comprehensive technical overview of **2-Ethyl-3,5,6-trimethylpyrazine**, including its chemical structure, properties, and industrial applications and safety profile.

Chemical Structure and Properties

The structural arrangement of the ethyl and methyl groups on the pyrazine ring is fundamental to the molecule's characteristic aroma and chemical behavior.

Caption: Chemical structure of **2-Ethyl-3,5,6-trimethylpyrazine**.

Chemical Identifiers^{[4][5][6][7][8]}


Identifier	Value
IUPAC Name	2-ethyl-3,5,6-trimethylpyrazine
CAS Number	17398-16-2
Molecular Formula	C9H14N2
Molecular Weight	150.22 g/mol
InChIKey	FPOLJKZKOKXIFE-UHFFFAOYSA-N
SMILES	CCC1=NC(=C(N=C1C)C)C

Physicochemical Properties^{[9][10]}

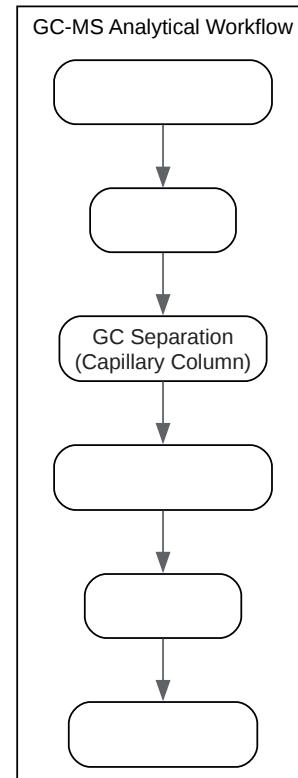
Property	Value
Appearance	Colorless to pale yellow liquid
Boiling Point	206-211 °C
Flash Point	~72-77 °C
Vapor Pressure	~0.1-0.3 mmHg @ 25 °C
Solubility in Water	437.7 mg/L @ 25 °C (estimated)
logP (o/w)	1.7-1.8 (estimated)
Refractive Index	~1.5015 (at 20°C) ^[3]
Density	~0.965 g/mL (at 25°C) ^[3]

Synthesis and Manufacturing

The synthesis of alkylpyrazines can be approached through various chemical routes. A common industrial method for producing substituted pyrazines diamines. For **2-Ethyl-3,5,6-trimethylpyrazine**, a plausible synthetic route would involve the reaction of 2,3-pentanedione with 2,3-diaminobutane. A pyrazine ring, such as the Minici reaction, which has been described for the synthesis of 2-ethyl-3,6-dimethylpyrazine from 2,5-dimethylpyrazine.[11]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of pyrazines.


Experimental Protocol: Synthesis via Minici Reaction (Adapted for a similar pyrazine)[11]

This protocol is adapted from a patented method for a structurally similar compound and serves as a representative example of pyrazine alkylation.

- Reaction Setup: In a suitable reaction vessel, combine 2,5-dimethylpyrazine and FeSO₄·7H₂O.
- Solvent Addition: Add water as the solvent and stir the mixture.
- Reagent Addition: Slowly add concentrated sulfuric acid and hydrogen peroxide dropwise to the reaction mixture.
- Initiation: Add a portion of n-propionaldehyde and raise the temperature to 50-60°C to initiate the reaction.
- Reaction Progression: Continue to add the remaining n-propionaldehyde over the course of the reaction, maintaining the temperature for 5-6 hours.
- Workup: After the reaction is complete, perform an extraction with ethyl acetate.
- pH Adjustment: Adjust the pH of the aqueous phase to 7.9-8.1.
- Final Extraction: Extract the pH-adjusted aqueous phase again with ethyl acetate.
- Purification: Combine the organic phases, concentrate the solution, and purify the product using column chromatography to obtain 2-ethyl-3,6-dime

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

[Click to download full resolution via product page](#)

Caption: Workflow for the GC-MS analysis of pyrazines.

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline for the analysis of pyrazines in a food or flavor matrix.

- Sample Preparation:
 - For liquid samples, a direct injection or dilution with a suitable solvent (e.g., dichloromethane) may be appropriate.
 - For solid samples, headspace solid-phase microextraction (SPME) is a common and effective technique for extracting volatile compounds.[\[5\]](#)
- GC Conditions:
 - Injector: Set to a temperature of 230-250°C.
 - Column: A non-polar or semi-polar capillary column, such as a DB-5 or DB-WAX, is typically used.[\[12\]](#)[\[13\]](#)
 - Oven Program: A temperature gradient is employed to separate compounds based on their boiling points and column interactions. A typical program ramp up to 250°C.
 - Carrier Gas: Helium is commonly used as the carrier gas.
- MS Conditions:

- Ionization: Electron ionization (EI) at 70 eV is standard.
- Mass Range: Scan a mass range of approximately 35-350 amu.
- Ion Source Temperature: Typically set around 230°C.
- Data Analysis:
 - The resulting mass spectrum for **2-Ethyl-3,5,6-trimethylpyrazine** will show a characteristic fragmentation pattern, with a prominent molecular ion at m/z 144.
 - Identification is confirmed by comparing the retention time and mass spectrum to that of a known standard and by searching mass spectral libraries.

Industrial Applications

2-Ethyl-3,5,6-trimethylpyrazine is primarily used as a flavoring agent in the food industry.[\[1\]](#)[\[2\]](#) Its characteristic roasted and nutty flavor profile make it a key ingredient in a wide range of products.

Applications in the Food Industry[\[3\]](#)[\[14\]](#)[\[15\]](#)

Food Category	Application and Sensory Contribution
Nuts	Enhances the roasted character of peanut, hazelnut, and walnut.
Chocolate & Cocoa	Adds authentic nuttiness and depth to chocolate and confectionery products.
Coffee	Contributes to the roasted notes in coffee flavors.
Savory Products	Imparts roasted, savory, and meat-like notes in products like chips, sausages, and meat analogues.
Baked Goods	Provides a toasted and nutty aroma to baked goods.

Safety and Toxicology

The safety of **2-Ethyl-3,5,6-trimethylpyrazine** for use in food has been evaluated by various regulatory bodies. It is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[\[1\]](#)

Toxicological Data[\[1\]](#)[\[2\]](#)

Endpoint	Result
Acute Oral LD50 (Rats)	460 mg/kg
Irritation	Reported to be irritating to the skin, eyes, and upper respiratory tract.
90-Day Rat Feeding Studies	No-Observed-Adverse-Effect Level (NOAEL) reported based on separate studies.
Genotoxicity	No specific genotoxicity studies were found for this compound. Some studies have shown mixed results, being non-mutagenic in bacterial assays <i>in vitro</i> . [1] [2] [16]

Despite the mixed genotoxicity results for some related pyrazines, the long history of safe use and the natural occurrence of these compounds in common foodstuffs, **2-Ethyl-3,5,6-trimethylpyrazine** is safe for its intended use as a food flavoring.[\[1\]](#)[\[2\]](#)

Conclusion

2-Ethyl-3,5,6-trimethylpyrazine is a significant aroma compound with a well-defined chemical structure and a range of important applications, particularly in the food industry. Its properties are achievable through standard organic chemistry and analytical techniques. While it is considered safe for consumption at current levels, its use in food flavoring is well-established. For researchers, this pyrazine derivative serves as an excellent model for studying the structure-activity relationships of flavor compounds and as a potential starting point for new flavor discoveries.

References

- Scent.vn. **2-Ethyl-3,5,6-trimethylpyrazine** (CAS 17398-16-2). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS0t1wU7ybb_aFx3svNoAwt3uAUybWUgNawCJ4fbSTZ5BV-KTC5bfXSI8Q-5pjvDFjGP1DYhopWilwYWBNNFXeYzTjPH7JHUCt80zAr0v8viflNhRt1PBxv
- The Good Scents Company. 2,3,5-trimethyl-6-ethyl pyrazine, 17398-16-2. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUm57oNISCYJTFVR4JspwgWHuqAHeOtb8KDtHStYa1b5hTzhCL4b_A7GaHPHFnNPxc2LJlQoig6ZfLw-rUtDKgPjQLiAfjLxqLiiUz_heavYmOJiyZB_
- Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. *Regulatory Toxicology and F* https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF364In-UDBBcnqmJ-1kHvQ0sloqNjTwhMFAT0PJRi_zb8zC-dg310PUJJdHES4BW6fBRj2tys42ckDK6WtHKQ0tZIJuRbWS2_LpxPUhzeJ6zbn8cvlX7hsIV3sWNJfiBuWNmr_j4s4XPXlq3fKvG8PKfd_BfJsl3cPSaL2JGgXzOpFXp8pJPF8JbZKK_YiI6xUNDvj6tv53Rfjuc0kb6sWdbFpobLQpQdf0PCPa6Q==
- PubChem. **2-Ethyl-3,5,6-trimethylpyrazine**. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/28518>
- PubMed. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. URL: <https://pubmed.ncbi.nlm.nih.gov/18387430/>
- NIST Chemistry WebBook. 2,3,5-Trimethyl-6-ethylpyrazine. URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C17398162>
- Cheméo. 2,3,5-Trimethyl-6-ethylpyrazine. URL: <https://www.chemeo.com/cid/23-851-1/2-3-5-Trimethyl-6-ethylpyrazine.pdf>
- NIST. 2,3,5-Trimethyl-6-ethylpyrazine. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeqPVDt6L0sBuuFavP0sGGsJtv859pa9P5n2SJLl0tzHxK7_ufX1xCuakj9H5i9LG9cbH3iYVtKJ0AQjGIEfgRvpsAmBr5gQ5PH_iNuIUIvV67jGC8iA9dUT5RdEddWa9pLbaOb_CNCunHTrIVwEk5c8ygqa
- Sigma-Aldrich. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/w314900>
- Hoffman Fine Chemicals. **2-Ethyl-3,5,6-trimethylpyrazine**. URL: <https://hoffmanfinechemicals.com/product/hfc2410/>
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. Food and Chem https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEsC6PL_6HF49qCLsp5fbRtXhWP_W89bPKq3BxWhlZfkl8ztlMclZPQScSJsif9BIChvBJ11f0Y65VndDjQx7otN5Bgaxt0QMkPpqhfzVA59tUpAN-P_PpzEOQgKoKJSKh-bOdRdh1Ra3gkgXTRRu5HYN8QwRSUT1TuTFC
- Thermo Fisher Scientific. Safety Data Sheet: 2-Ethyl-3,(6)-dimethylpyrazine. URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG79SXRggIOUdRysWZvR7WgssRdut9u0EeRS1EDA1DSHwKbCln12DoTWTMJz_VZBq3ouo4169dbLpk1M1KRs1dvJqyL-0v74qCxmz0yp02LmbVXUTQdXzLRfoztUR3_inmu8nOfhiQ1sjVP1T4w6915rf_AFq1FPrwExArV78a7DtdFXPQIrhFvVjl0knwsSDzTWq3IVzh4afwfQmbWbZgqt4TBryfEmubYfVaiiYTvQEPhueTd3UekECjUExpHalDR2uaVk7Jc="](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG79SXRggIOUdRysWZvR7WgssRdut9u0EeRS1EDA1DSHwKbCln12DoTWTMJz_VZBq3ouo4169dbLpk1M1KRs1dvJqyL-0v74qCxmz0yp02LmbVXUTQdXzLRfoztUR3_inmu8nOfhiQ1sjVP1T4w6915rf_AFq1FPrwExArV78a7DtdFXPQIrhFvVjl0knwsSDzTWq3IVzh4afwfQmbWbZgqt4TBryfEmubYfVaiiYTvQEPhueTd3UekECjUExpHalDR2uaVk7Jc=)
- Google Patents. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6. URL: <https://patents.google.com/patent/CN105237486B>
- ECHEMI. **2-ethyl-3,5,6-trimethylpyrazine**. URL: https://www.echemi.com/products/pid_514580-2-ethyl-3-5-6-trimethylpyrazine.html
- Sigma-Aldrich. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHArnXjLcmIMb8p3F0Atw9Fg1XIE19sMtnhpVfiHIWd8HztemHdLMvyEoJddN4mLcBrC3ie4bKYAAvBjFSzTed_UaWkm1kr4SwwAbnB9xaEOuNRfq2DZfISb7AceaDHMyaZzvmK-xAGqUTX5wSTX47ZY3ljr9sQWg==
- Wikipedia. 2,3,5-Trimethylpyrazine. URL: <https://en.wikipedia.org/wiki/2,3,5-Trimethylpyrazine>
- ResearchGate. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. URL: https://www.researchgate.net/publication/344583437_Pyrazines_Synthesis_and_Industrial_Application_of_these_Valuable_Flavor_and_Fragrance
- Perfumer & Flavorist. Flavor Bites: 2-Ethyl 3-Methyl Pyrazine. URL: <https://www.perfumerflavorist.com/flavor/ingredients/article/21857900/flavor-bit>
- Benchchem. Application Notes: The Role and Use of 2-Ethylpyrazine in Plant-Based Meat Analogue Flavors. URL: <https://www.benchchem.com/application-note/the-role-and-use-of-2-ethylpyrazine-in-plant-based-meat-analogue-flavors>
- MDPI. Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by *Bacillus amyloliquefaciens* from Daqu. URL: <https://www.mdpi.com/1420-3049/13/17/3733>
- ResearchGate. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (*Solenopsis invicta*). URL: https://www.researchgate.net/publication/326194770_HPLC_Separation_of_2-Ethyl-56-methylpyrazine_and_Its_Electroantennogram_and_Alarm_A
- Lang, R., et al. (2020). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. *Journal of agricultural and food chemistry*, 68(24), 7500-7506. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7047029/>
- ResearchGate. GC-MS/EI spectrum of 2-ethyl-3,5-dimethyl-5,6-dihydropyrazine. URL: <https://www.researchgate.net/figure/GC-MS-EI-spectrum-of-2-ethyl-3-5-dimethyl-56-dihydropyrazine>
- Mindt, M., et al. (2023). Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered *Corynebacterium glutamicum*. *Metabolic Engineering*, 68, 102250. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10334812/>
- Google Patents. CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine. URL: <https://patents.google.com/patent/CN103664803A>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG 27043-05-6 [sigmaaldrich.com]
- 4. 2-Ethyl-3,5,6-trimethylpyrazine | C9H14N2 | CID 28518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3,5-Trimethyl-6-ethylpyrazine [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
- 7. 2,3,5-Trimethyl-6-ethylpyrazine [webbook.nist.gov]
- 8. echemi.com [echemi.com]
- 9. scent.vn [scent.vn]
- 10. 2,3,5-trimethyl-6-ethyl pyrazine, 17398-16-2 [thegoodscentscompany.com]
- 11. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. perfumerflavorist.com [perfumerflavorist.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- To cite this document: BenchChem. [2-Ethyl-3,5,6-trimethylpyrazine chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available 3-5-6-trimethylpyrazine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com